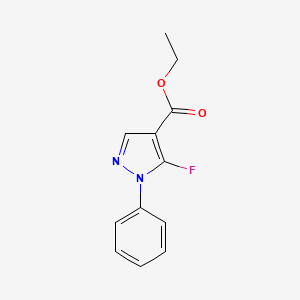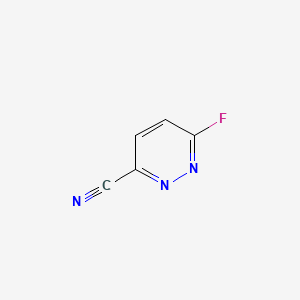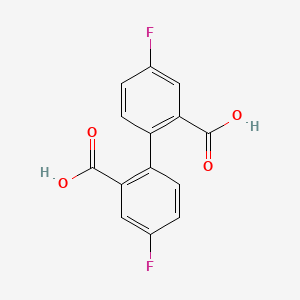![molecular formula C15H13BrO2 B572813 Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1311291-88-9](/img/structure/B572813.png)
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
Descripción general
Descripción
“Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is a chemical compound with the molecular formula C15H13BrO2 . It is a derivative of biphenyl and is used in the preparation of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, one method involves the reaction of substituted phenols with 3-bromoprop-1-yne employing anhydrous potassium carbonate in acetone . Another approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is based on structures generated from information available in databases . The molecular weight of this compound is 229.07 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” can be complex and varied. For example, it has been demonstrated that allylation of azomethines can be achieved with 3-(bromomethyl)but-3-enoate .Physical And Chemical Properties Analysis
“Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is a solid at 20 degrees Celsius . It has a melting point of 43.0 to 47.0 degrees Celsius and a boiling point of 169 degrees Celsius at 22 mmHg . It is soluble in methanol .Aplicaciones Científicas De Investigación
Methyl 4′-bromomethyl biphenyl-2-carboxylate was synthesized with an improved yield, simplified process, and reduced cost. This synthesis can be vital for industrial applications (Lin Ying-ming, 2006).
Methyl 2-(bromomethyl)thiophene-3-carboxylates were used to synthesize methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which then underwent tandem cyclization to form new heterocyclic systems (M. S. Yagodkina-Yakovenko, A. V. Bol’but, M. Vovk, 2018).
Alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates were synthesized and used to study reactions with secondary amines, sodium butylthiolate, and other agents, demonstrating potential applications in organic synthesis (L. M. Pevzner, 2003).
Methyl 2′-aminobiphenyl-4-carboxylate, a potential optical chloride sensor, was synthesized using Suzuki-Miyaura cross-coupling followed by regioselective nitration. This highlights its use in sensor technology (Tanmay Das, Mrittika Mohar, Arijit Bag, 2021).
The bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate was investigated, leading to substrates for synthesizing isoxazole-fused heterocycles, indicating its role in creating new compounds (A. K. Roy, B. Rajaraman, S. Batra, 2004).
Electrochemical carboxylation of 2-bromomethyl-1,4-dibromo-2-butene with atmospheric carbon dioxide was studied, showing the potential of Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate in green chemistry applications (H. Senboku, Y. Fujimura, A. Yoshikawa, H. Suginome, M. Tokuda, 1998).
Safety and Hazards
“Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . Proper safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
methyl 4-[3-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYFRQHXNQEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735794 | |
| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311291-88-9 | |
| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


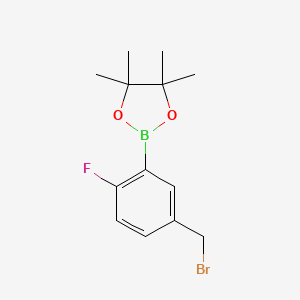
![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
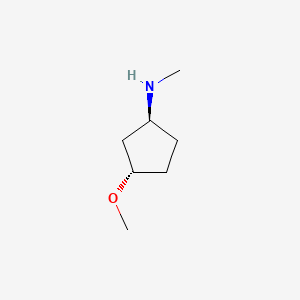
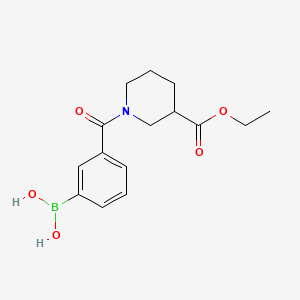
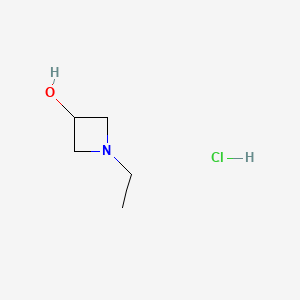

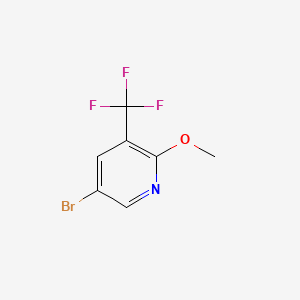
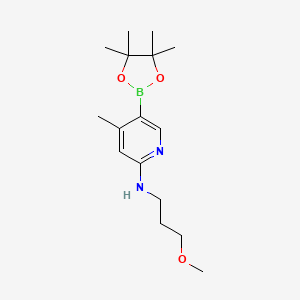

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

